molecular formula C12H8F3NO3 B8765837 Methyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate CAS No. 104721-34-8

Methyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate

Cat. No. B8765837
Key on ui cas rn: 104721-34-8
M. Wt: 271.19 g/mol
InChI Key: DXCBVEKYWLCVCE-UHFFFAOYSA-N
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Patent
US09216972B2

Procedure details

To a solution of 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid (Intermediate I-3D, 0.500 g, 1.94 mmol) in dichloromethane (5 mL) and methanol (1 mL) at room temperature was added trimethyldiazomethane (2.0 M in ether) (1.26 mL, 2.53 mmol) slowly over 5 min. The resulting reaction mixture was stirred for 30 min. The reaction mixture was diluted with dichloromethane (40 mL) and washed with brine (20 mL). The aqueous layer was extracted with dichloromethane (2×20 mL), and the organic layers were combined and dried over anhydrous sodium sulfate. Concentration under reduced pressure afforded methyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate (0.513 g, 1.89 mmol, 97% yield) as a yellow oil. The product had an HPLC ret. time=2.55 min. (condition A); LC/MS M+1=272.0; 1H NMR (400 MHz, CDCl3) δ ppm 4.07 (s, 3H), 7.47-7.56 (m, 3H), and 7.59 (d, J=7.04 Hz, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
trimethyldiazomethane
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:11]([C:12]([F:15])([F:14])[F:13])=[C:10]([C:16]([OH:18])=[O:17])[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:20]Cl>CO>[C:1]1([C:7]2[C:11]([C:12]([F:13])([F:14])[F:15])=[C:10]([C:16]([O:18][CH3:20])=[O:17])[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=C1C(F)(F)F)C(=O)O
Name
trimethyldiazomethane
Quantity
1.26 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
washed with brine (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=C1C(F)(F)F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.89 mmol
AMOUNT: MASS 0.513 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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